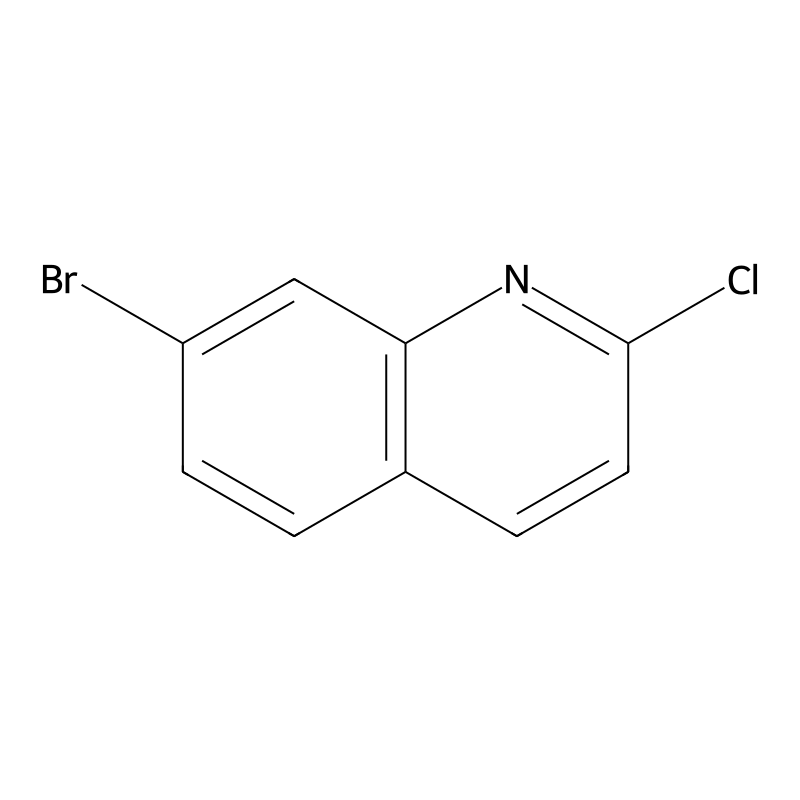

7-Bromo-2-chloroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Summary of Application: 7-Bromo-2-chloroquinoline is a halogenated heterocycle used as a building block in medicinal chemistry for synthesizing various biologically active compounds. Its structure is pivotal in the development of molecules with potential therapeutic benefits .

Methods of Application: In medicinal chemistry, this compound is often used in reactions such as cross-coupling to introduce additional functional groups that can interact with biological targets. It’s also employed in the synthesis of complex molecules through multi-step synthetic routes .

Results and Outcomes: The use of 7-Bromo-2-chloroquinoline has led to the creation of compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The specific outcomes depend on the substituents added to the quinoline core and the resultant molecular interactions .

Organic Synthesis

Summary of Application: In organic synthesis, 7-Bromo-2-chloroquinoline serves as a versatile intermediate. It’s used to construct complex quinoline derivatives through various synthetic methods, including transition metal-catalyzed reactions .

Methods of Application: Typical procedures involve palladium-catalyzed coupling reactions or nucleophilic aromatic substitution, where the bromo and chloro substituents are replaced or modified to yield new compounds with desired properties .

Pharmaceutical Development

Summary of Application: This compound is used as an intermediate in the development of pharmaceutical drugs. Its incorporation into drug molecules is due to its ability to bind with various biological targets .

Methods of Application: 7-Bromo-2-chloroquinoline is used in the synthesis of drug candidates through standard pharmaceutical synthesis techniques, such as condensation reactions or as a core structure for further functionalization .

Results and Outcomes: The application of this compound in pharmaceuticals has led to the development of several drug candidates. Its role in the synthesis of drugs for diseases like malaria and tuberculosis has been particularly noted .

Chemical Research

Summary of Application: In chemical research, 7-Bromo-2-chloroquinoline is often used to study reaction mechanisms and develop new synthetic methodologies .

Methods of Application: Researchers use this compound to test new catalytic systems or to explore the reactivity of halogenated heterocycles under various conditions .

Results and Outcomes: Studies involving 7-Bromo-2-chloroquinoline have expanded the understanding of halogen bonding and its implications in synthetic chemistry, leading to more efficient and sustainable chemical processes .

Industrial Chemistry

Summary of Application: The industrial application of 7-Bromo-2-chloroquinoline includes its use as a starting material in the large-scale synthesis of chemicals and materials .

Methods of Application: It is used in bulk chemical processes, where its reactivity with other industrial chemicals is harnessed to produce materials for various applications .

Results and Outcomes: The use of 7-Bromo-2-chloroquinoline in industrial chemistry has contributed to the production of materials with specific properties required for commercial products .

Environmental Science

Summary of Application: In environmental science, 7-Bromo-2-chloroquinoline can be studied for its environmental impact, particularly its behavior in water and soil, and its potential as a pollutant .

Methods of Application: Analytical methods such as chromatography and spectrometry are used to detect and quantify this compound in environmental samples .

Results and Outcomes: Research has provided insights into the degradation pathways of halogenated compounds like 7-Bromo-2-chloroquinoline, aiding in the assessment of their environmental risks and the development of remediation strategies .

Catalysis Research

Summary of Application: 7-Bromo-2-chloroquinoline is used in catalysis research to develop new catalysts and catalytic processes, particularly in the synthesis of quinoline derivatives .

Methods of Application: Researchers utilize this compound in various catalytic systems, including transition metal-catalyzed reactions, to optimize the synthesis of target molecules .

Results and Outcomes: The development of new catalytic methods using 7-Bromo-2-chloroquinoline has led to more efficient synthesis routes, reducing reaction times and improving yields .

Nanotechnology

Summary of Application: In nanotechnology, 7-Bromo-2-chloroquinoline can be used to synthesize nanomaterials or as a precursor for organic frameworks with potential electronic or photonic properties .

Methods of Application: The compound is incorporated into nanostructures through controlled synthetic processes, often involving its reactivity with other organic or inorganic materials .

Results and Outcomes: The use of 7-Bromo-2-chloroquinoline in nanotechnology has resulted in the creation of novel materials with unique properties, such as enhanced conductivity or luminescence .

Analytical Chemistry

Summary of Application: This compound is also significant in analytical chemistry, where it’s used as a standard or reagent in the development of analytical methods .

Methods of Application: 7-Bromo-2-chloroquinoline is employed in techniques like HPLC or mass spectrometry to calibrate instruments or to study the behavior of similar compounds .

Results and Outcomes: Its application has improved the accuracy and precision of analytical methods, allowing for better detection and quantification of related compounds .

Material Science

Summary of Application: The compound finds application in material science for the synthesis of advanced materials with specific mechanical or chemical properties .

Methods of Application: It is used to modify the structure of materials at the molecular level, influencing their macroscopic properties and performance .

Results and Outcomes: Research has led to materials with improved durability, flexibility, or resistance to environmental factors, expanding their industrial applications .

Biochemistry

Summary of Application: 7-Bromo-2-chloroquinoline plays a role in biochemistry for studying protein-ligand interactions and enzyme mechanisms .

Methods of Application: It is used as a ligand in biochemical assays to investigate the binding affinities and kinetics of biological molecules .

Results and Outcomes: Such studies have provided insights into the molecular basis of diseases and have facilitated the design of more effective drugs .

Agrochemistry

Summary of Application: In agrochemistry, this compound is explored for its potential use in the development of agrochemicals like pesticides or herbicides .

Methods of Application: 7-Bromo-2-chloroquinoline is synthesized into compounds that are tested for their efficacy in controlling pests or promoting plant growth .

Results and Outcomes: The research has contributed to the creation of new agrochemicals that are more selective and environmentally friendly .

7-Bromo-2-chloroquinoline is a heterocyclic compound characterized by the presence of both bromine and chlorine substituents on the quinoline structure. Its molecular formula is C9H6BrClN, and it features a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the halogen substituents, which can facilitate further chemical modifications.

The chemical behavior of 7-bromo-2-chloroquinoline is influenced by the presence of halogens, which can participate in various reactions such as:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions, leading to diverse derivatives.

- Electrophilic Aromatic Substitution: The chlorine atom can direct electrophiles to the ortho or para positions relative to itself, allowing for further functionalization.

- Condensation Reactions: It can undergo condensation with various reagents, leading to complex organic structures.

For instance, reactions involving 7-bromo-2-chloroquinoline with amines or alcohols can yield substituted quinoline derivatives, enhancing its utility in synthetic pathways .

Research indicates that 7-bromo-2-chloroquinoline exhibits significant biological activity. Compounds within the quinoline family are often explored for their pharmacological properties, including:

- Antimicrobial Activity: Quinoline derivatives have shown efficacy against various bacterial and fungal strains.

- Anticancer Properties: Some studies suggest that compounds like 7-bromo-2-chloroquinoline may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

- Antimalarial Effects: Similar structures have been investigated for their potential in treating malaria, particularly due to their ability to interfere with heme polymerization in Plasmodium species.

These biological activities make it a candidate for further pharmacological studies .

Several methods exist for synthesizing 7-bromo-2-chloroquinoline. Common approaches include:

- Halogenation of Quinoline: Starting from quinoline, bromination and chlorination can be performed sequentially or simultaneously using halogenating agents.

- Reactions with Chlorinated Precursors: Utilizing chlorinated quinolines as precursors and introducing bromine under controlled conditions can yield the desired compound.

- Use of Catalysts: Catalytic methods involving transition metals may facilitate the introduction of halogen groups effectively.

For example, one method involves treating 2-chloroquinoline with bromine in an appropriate solvent under reflux conditions to achieve high yields .

7-Bromo-2-chloroquinoline finds applications in various fields:

- Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating infections and cancers.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound may also be investigated for use in developing new materials with unique electronic properties.

These applications highlight its versatility in both academic research and industrial settings .

Interaction studies involving 7-bromo-2-chloroquinoline often focus on its reactivity with biological targets or other chemical entities. For example:

- Reactivity with Amines: Investigations into how this compound interacts with various amines can reveal insights into its potential as a drug scaffold.

- Metal Complex Formation: Studies on how it forms complexes with metal ions may elucidate its role in catalysis or medicinal chemistry.

These studies are crucial for understanding its mechanism of action and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 7-bromo-2-chloroquinoline. A comparison highlights its unique features:

| Compound Name | Structure Similarity | Notable Properties |

|---|---|---|

| 2-Chloroquinoline | Same core structure | Antimicrobial activity |

| 8-Bromoquinoline | Similar halogenation | Anticancer properties |

| 6-Bromoquinoline | Similar core structure | Potential antimalarial effects |

| 7-Amino-2-chloroquinoline | Same core structure | Enhanced biological activity |

7-Bromo-2-chloroquinoline is unique due to its specific halogen placements, which influence its reactivity and biological activity compared to these similar compounds .

Systematic Nomenclature and Structural Features

The IUPAC name 7-bromo-2-chloroquinoline follows the numbering convention for quinoline, where the pyridine nitrogen occupies position 1. The benzene ring is numbered sequentially, placing bromine at position 7 and chlorine at position 2. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 99455-15-9 | |

| Molecular Formula | C₉H₅BrClN | |

| SMILES Notation | ClC1=NC2=CC=CC(Br)=C2C=C1 | |

| InChIKey | MOEWRAKNXMILKB-UHFFFAOYSA-N |

The planar structure enables π-π stacking interactions, while halogen atoms introduce steric and electronic effects critical for ligand-receptor binding in medicinal applications.

Synonymous Designations

Alternative names include:

- Quinoline, 7-bromo-2-chloro- (IUPAC)

- 7-Bromo-2-chloro-quinoline (common)

- MFCD06738671 (MDL number)

XLogP3

GHS Hazard Statements

H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic